- Azaaryl compound, and preparation method therefor and use thereof, World Intellectual Property Organization, , ,
Cas no 934987-26-5 (2-bromo-3,6-difluorobenzaldehyde)
934987-26-5 structure
Product Name:2-bromo-3,6-difluorobenzaldehyde
Número CAS:934987-26-5
MF:C7H3BrF2O
Megavatios:220.998928308487
MDL:MFCD12922618
CID:1981075
PubChem ID:50998399
Update Time:2024-10-26
2-bromo-3,6-difluorobenzaldehyde Propiedades químicas y físicas
Nombre e identificación
-
- 2-bromo-3,6-difluorobenzaldehyde
- 2-bromo-3,6-difluoro-benzaldehyde
- 2-Bromo-3,6-difluorobenzaldehyde (ACI)
- PQXMBFZKKQNHBA-UHFFFAOYSA-N
- JS-5117
- SCHEMBL2009048
- PB43889
- 2-Bromo-3,6-difluorobenzaldehyde,96%
- DB-313638
- CS-W000844
- EN300-260795
- MFCD12922618
- Z1269163403
- 934987-26-5
- SY045611
- AKOS027323010
- DTXSID60679271
-
- MDL: MFCD12922618
- Renchi: 1S/C7H3BrF2O/c8-7-4(3-11)5(9)1-2-6(7)10/h1-3H
- Clave inchi: PQXMBFZKKQNHBA-UHFFFAOYSA-N
- Sonrisas: O=CC1C(Br)=C(F)C=CC=1F
Atributos calculados
- Calidad precisa: 219.93400
- Masa isotópica única: 219.934
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 1
- Recuento de átomos pesados: 11
- Cuenta de enlace giratorio: 1
- Complejidad: 153
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 17.1A^2
- Xlogp3: 2.3
Propiedades experimentales
- Denso: 1.758
- Punto de fusión: 49-51℃
- Punto de ebullición: 224℃
- Punto de inflamación: 90℃
- PSA: 17.07000
- Logp: 2.53980
- Sensibilidad: Air Sensitive
2-bromo-3,6-difluorobenzaldehyde Datos Aduaneros
- Código HS:2913000090
- Datos Aduaneros:
中国海关编码:
2913000090概述:
2913000090 品目2912所列产品的其他衍生物〔指卤化,磺化,硝化或亚硝化的衍生物〕. 增值税率:17.0% 退税率:9.0% 监管条件:无 最惠国关税:5.5% 普通关税:30.0%
申报要素:
品名, 成分含量, 用途
Summary:
HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%
2-bromo-3,6-difluorobenzaldehyde PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 043159-250mg |
2-Bromo-3,6-difluorobenzaldehyde |
934987-26-5 | 95% | 250mg |
£24.00 | 2022-03-01 | |
| Fluorochem | 043159-1g |
2-Bromo-3,6-difluorobenzaldehyde |
934987-26-5 | 95% | 1g |
£47.00 | 2022-03-01 | |
| Fluorochem | 043159-5g |
2-Bromo-3,6-difluorobenzaldehyde |
934987-26-5 | 95% | 5g |
£144.00 | 2022-03-01 | |
| Fluorochem | 043159-10g |
2-Bromo-3,6-difluorobenzaldehyde |
934987-26-5 | 95% | 10g |
£248.00 | 2022-03-01 | |
| Alichem | A013017127-5g |
2-Bromo-3,6-difluorobenzaldehyde |
934987-26-5 | 95% | 5g |
$465.67 | 2023-08-31 | |
| Alichem | A013017127-10g |
2-Bromo-3,6-difluorobenzaldehyde |
934987-26-5 | 95% | 10g |
$883.67 | 2023-08-31 | |
| Chemenu | CM243154-10g |
2-Bromo-3,6-difluorobenzaldehyde |
934987-26-5 | 95% | 10g |
$324 | 2021-06-16 | |
| Chemenu | CM243154-25g |
2-Bromo-3,6-difluorobenzaldehyde |
934987-26-5 | 95% | 25g |
$698 | 2021-06-16 | |
| TRC | B700485-50mg |
2-Bromo-3,6-difluorobenzaldehyde |
934987-26-5 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B700485-100mg |
2-Bromo-3,6-difluorobenzaldehyde |
934987-26-5 | 100mg |
$ 65.00 | 2022-06-06 |
2-bromo-3,6-difluorobenzaldehyde Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -70 °C; 45 min, -70 °C
1.2 2 h, -70 °C; -70 °C → 0 °C
1.2 2 h, -70 °C; -70 °C → 0 °C
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Water ; -70 °C; 45 min, -70 °C
1.2 2 h, -70 °C; -70 °C → 0 °C
1.2 2 h, -70 °C; -70 °C → 0 °C
Referencia
- Preparation of aza-heteroaryl compound and application thereof, China, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Water ; -70 °C; 45 min, -70 °C
1.2 2 h, 0 °C
1.2 2 h, 0 °C
Referencia
- Preparation of the pyrimidone compound and their application as the anticancer agents, China, , ,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Pyridinium, 1-fluoro-2,4,6-trimethyl-, 1,1,1-trifluoromethanesulfonate (1:1) Catalysts: Aniline-2,4-disulfonic acid , Palladium diacetate Solvents: 1,2-Dichloroethane ; 10 h, rt; 24 h, 110 °C
Referencia
- Pd-Catalyzed, ortho C-H Methylation and Fluorination of Benzaldehydes Using Orthanilic Acids as Transient Directing Groups, Journal of the American Chemical Society, 2018, 140(8), 2789-2792
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C; 45 min, -78 °C
1.2 2 h, -78 °C
1.2 2 h, -78 °C
Referencia
- Preparation of triazolopyrimidine compounds useful in the treatment of diseases or disorders mediated by EED and/or PRC2, United States, , ,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 1 h, -78 °C
1.2 2 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C
1.2 2 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C
Referencia
- Preparation of macrocyclic compounds as SRC and MET, and/or CSF1R inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C
1.2 Solvents: Dimethylformamide ; -78 °C; 2 h, -78 °C; -78 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Solvents: Dimethylformamide ; -78 °C; 2 h, -78 °C; -78 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
Referencia
- Fused bicyclic compounds as ASK1 activity regulators and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C
1.2 -78 °C; 30 min, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 -78 °C; 30 min, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Referencia
- Preparation of cyclohexyl-ethyl substituted diaza- and triaza-tricyclic compounds as indole-amine-2,3-dioxygenase (IDO) antagonists for the treatment of cancer, World Intellectual Property Organization, , ,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C
1.2 -78 °C; 1 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 -78 °C; 1 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Referencia
- Preparation of (5-fluoro-2,3-dihydrobenzofuran-4-yl)methanamine hydrochloride, China, , ,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -70 °C; 45 min, -70 °C
1.2 2 h, -70 °C; -70 °C → 0 °C
1.2 2 h, -70 °C; -70 °C → 0 °C
Referencia
- Process for preparation of azaheteroaryl compound and application thereof, World Intellectual Property Organization, , ,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -70 °C; 45 min, -70 °C
1.2 2 h, -70 °C
1.2 2 h, -70 °C
Referencia
- Pyridine or pyridazine cyclic compound and application thereof in preparing drugs for treating cancer diseases or disorders, China, , ,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -65 °C; 30 min, -65 °C
1.2 2 h, -65 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 2 h, -65 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Referencia
- Nitrogen oxide compound or pharmacologically acceptable salt thereof and preparation method and application thereof, China, , ,
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 30 min, -78 °C; 1 h, -78 °C
1.2 30 min, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 30 min, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
Referencia
- Preparation of benzenesulfonamide compounds and their use as therapeutic agents, World Intellectual Property Organization, , ,
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 1 h, -78 °C
1.2 2 h, -78 °C; -78 °C → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C
1.2 2 h, -78 °C; -78 °C → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C
Referencia
- Macrocyclic compound, pharmaceutical composition, and use thereof, World Intellectual Property Organization, , ,
Métodos de producción 15
Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 30 min, -78 °C
1.2 15 min, -78 °C
1.3 Reagents: Acetic acid Solvents: Water ; -78 °C
1.2 15 min, -78 °C
1.3 Reagents: Acetic acid Solvents: Water ; -78 °C
Referencia
- Preparation of (aza)pyridopyrazolopyrimidinones and indazolopyrimidinones and their use for treating or preventing diseases, United States, , ,
Métodos de producción 16
Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; 15 min, < -65 °C; 1 h, -78 °C
1.2 30 min, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; -78 °C; -78 °C → rt
1.2 30 min, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; -78 °C; -78 °C → rt
Referencia
- Indazole derivatives as estrogen receptor beta mediators and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
Métodos de producción 17
Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -70 °C; 30 min, -75 °C
1.2 Reagents: Dimethylformamide ; -70 °C; 30 min, -70 °C
1.3 Reagents: Sulfuric acid Solvents: Water
1.2 Reagents: Dimethylformamide ; -70 °C; 30 min, -70 °C
1.3 Reagents: Sulfuric acid Solvents: Water
Referencia
- Preparation of indazolyl-substituted sulfonamides and analogs as glucocorticoid receptor modulators in the treatment of inflammatory diseases, World Intellectual Property Organization, , ,
2-bromo-3,6-difluorobenzaldehyde Raw materials
2-bromo-3,6-difluorobenzaldehyde Preparation Products
2-bromo-3,6-difluorobenzaldehyde Proveedores
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:934987-26-5)2-bromo-3,6-difluorobenzaldehyde
Número de pedido:A856377
Estado del inventario:in Stock
Cantidad:25g/100g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 08:00
Precio ($):346.0/1260.0
Correo electrónico:sales@amadischem.com
2-bromo-3,6-difluorobenzaldehyde Literatura relevante
-
Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
-
2. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
-
4. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
934987-26-5 (2-bromo-3,6-difluorobenzaldehyde) Productos relacionados
- 360576-04-1(6-Bromo-2,3-difluorobenzaldehyde)
- 154650-59-6(2-Bromo-4,6-difluorobenzaldehyde)
- 360575-28-6(2-Bromo-6-fluorobenzaldehyde)
- 891180-59-9(2-Bromo-3-fluorobenzaldehyde)
- 916792-23-9(4-bromo-2-fluoro-5-methyl-benzaldehyde)
- 870703-68-7(3,6-Dibromo-2-fluorobenzaldehyde)
- 357405-75-5(4-Bromo-2,5-difluorobenzaldehyde)
- 1114809-22-1(6-Bromo-2-fluoro-3-methylbenzaldehyde)
- 154650-16-5(2-Bromo-6-fluoro-3-methylbenzaldehyde)
- 916792-17-1(2-Bromo-4-fluoro-5-methylbenzaldehyde)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:934987-26-5)2-bromo-3,6-difluorobenzaldehyde
Pureza:99%/99%
Cantidad:25g/100g
Precio ($):346.0/1260.0